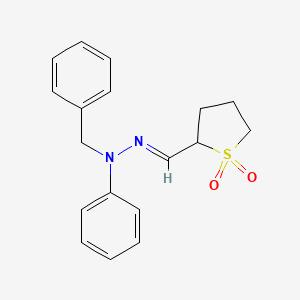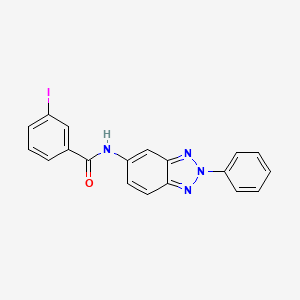![molecular formula C18H15BrN4O3S B6059186 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B6059186.png)
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]benzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination and nitration: The pyrazole ring is then brominated and nitrated using bromine and nitric acid, respectively, under controlled conditions to introduce the bromo and nitro groups.
Coupling with benzamide: The brominated and nitrated pyrazole is then coupled with a benzamide derivative in the presence of a base such as potassium carbonate.
Introduction of the methylsulfanyl group: Finally, the methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The presence of the nitro and bromo groups can enhance its binding affinity and specificity through various interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]benzamide
- 3-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]benzamide
- 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(ethylsulfanyl)phenyl]benzamide
Uniqueness
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]benzamide is unique due to the specific combination of substituents on the pyrazole ring and the benzamide moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c1-27-16-8-3-2-7-15(16)20-18(24)13-6-4-5-12(9-13)10-22-11-14(19)17(21-22)23(25)26/h2-9,11H,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLJHFJSJHMZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Fluorophenyl)methylamino]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B6059104.png)
![3-(3-Fluorophenyl)-4-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1-(4-methoxyphenyl)pyrazole](/img/structure/B6059109.png)

![3-[4-[1-(2,2-dimethylpropyl)pyrrolidin-3-yl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B6059130.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6059140.png)
![5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6059144.png)
![1-[1-(2,3-dimethylbenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6059156.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methanone](/img/structure/B6059162.png)
![N-(2-{[3-(5-chloro-2-methoxybenzoyl)-1-piperidinyl]methyl}-6-quinolinyl)acetamide](/img/structure/B6059170.png)
![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6059175.png)
![1-(3-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6059180.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6059194.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B6059199.png)

